molecular formula C21H24ClNO4S B15035382 Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B15035382
M. Wt: 421.9 g/mol
InChI Key: YDSDRPGIFPIKCO-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiophene core, a chlorinated phenoxy group, and an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzothiophene core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorinated phenoxy group: This is achieved through a nucle

Properties

Molecular Formula

C21H24ClNO4S

Molecular Weight

421.9 g/mol

IUPAC Name

ethyl 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H24ClNO4S/c1-4-26-21(25)19-15-7-5-12(2)9-17(15)28-20(19)23-18(24)11-27-16-8-6-14(22)10-13(16)3/h6,8,10,12H,4-5,7,9,11H2,1-3H3,(H,23,24)

InChI Key

YDSDRPGIFPIKCO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)COC3=C(C=C(C=C3)Cl)C

Origin of Product

United States

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